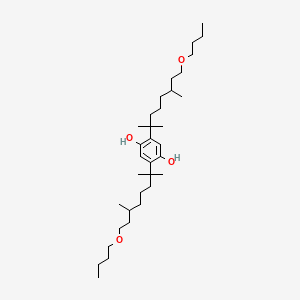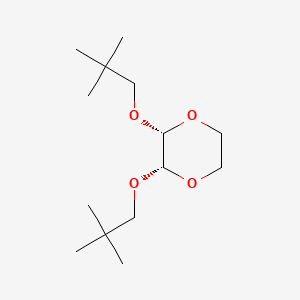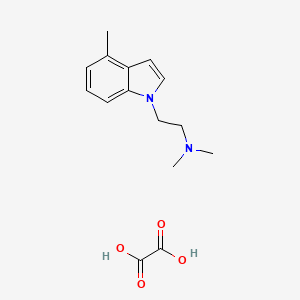
1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes two chlorinated phenyl rings connected by an ethanone bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenol and 4-chlorophenol.
Formation of Ether Linkage: The phenols are reacted with an appropriate alkylating agent, such as ethyl chloroacetate, under basic conditions to form the ether linkage.
Ketone Formation: The intermediate product is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Could be investigated for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-(4-chlorophenoxy)ethan-1-one: Similar structure but lacks the methyl group.
1-(5-Chloro-2-methylphenyl)-2-phenoxyethan-1-one: Similar structure but lacks the chlorine atom on the second phenyl ring.
Uniqueness
1-(5-Chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethan-1-one is unique due to the presence of both chlorine and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
86413-74-3 |
|---|---|
Molekularformel |
C15H12Cl2O2 |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
1-(5-chloro-2-methylphenyl)-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-3-12(17)8-14(10)15(18)9-19-13-6-4-11(16)5-7-13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
SINNGQLHUMETQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)

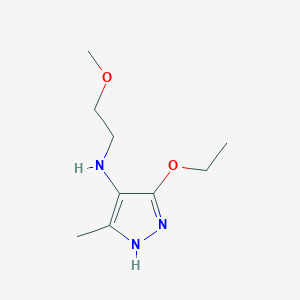
![5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione](/img/structure/B14412910.png)
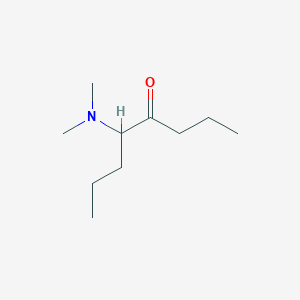
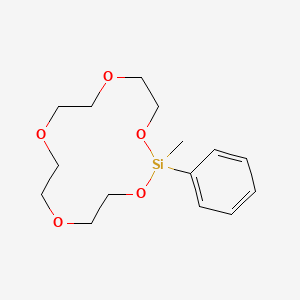
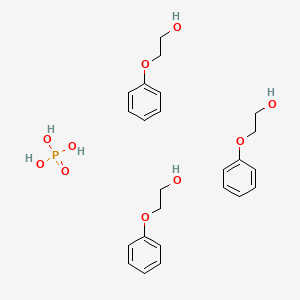

![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
